2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid CAS number
2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid CAS number
An In-Depth Technical Guide to 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical overview of 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid (CAS No. 1445995-72-1), a highly functionalized aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry. This guide elucidates its core physicochemical properties, proposes a logical synthetic pathway, details its expected spectroscopic signature, and explores its potential applications as a strategic building block in drug discovery. The synergistic effects of its three key functional moieties—the salicylic acid core, the iodine atom, and the trifluoromethyl group—are analyzed to underscore its value in developing novel therapeutic agents. Safety protocols and handling guidelines are also provided for laboratory use.
Introduction: A Molecule of Strategic Importance
In the landscape of modern drug discovery, the rational design of molecular scaffolds is paramount. The strategic incorporation of specific functional groups can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid is a prime example of a molecule designed for purpose, integrating three distinct chemical features that are highly valued in medicinal chemistry.
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The Salicylic Acid Scaffold: As the foundational structure of aspirin, the salicylic acid core is a well-established pharmacophore known for its role in developing anti-inflammatory agents, analgesics, and a wide array of enzyme inhibitors.[1][2][3] Its ortho-hydroxyl and carboxylic acid groups are capable of critical hydrogen bonding interactions with biological targets.[1]
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The Trifluoromethyl Group (-CF₃): The introduction of a -CF₃ group is a cornerstone strategy in drug design.[4] This group significantly enhances metabolic stability by blocking sites of oxidative metabolism, increases lipophilicity to improve membrane permeability, and can modulate the acidity of nearby functional groups, thereby improving oral bioavailability and binding affinity.[4][5][6]
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The Iodine Atom (-I): Far from being a simple bulky substituent, the iodine atom serves a dual purpose. Firstly, it is a powerful halogen bond donor, capable of forming specific, stabilizing interactions with protein targets, which can lead to enhanced binding affinity and selectivity.[1][7] Secondly, it acts as a versatile synthetic handle, enabling further molecular elaboration through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), thus providing a gateway to a diverse library of more complex derivatives.
This guide serves as a technical resource for professionals leveraging this potent chemical entity in their research and development endeavors.
Physicochemical and Structural Properties
The fundamental properties of 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid are summarized below. These identifiers are critical for accurate sourcing, cataloging, and regulatory compliance.
| Property | Value | Source(s) |
| CAS Number | 1445995-72-1 | [8][9][10][11] |
| IUPAC Name | 2-hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid | [8] |
| Molecular Formula | C₈H₄F₃IO₃ | N/A |
| Molecular Weight | 348.02 g/mol | N/A |
| PubChem CID | 75412012 | [8] |
| SMILES String | O=C(O)c1c(O)c(C(F)(F)F)cc(I)c1 | [8] |
| GHS Symbol | GHS07 (Harmful/Irritant) | [8] |
Synthesis and Mechanistic Considerations
The most direct approach involves the regioselective iodination of the precursor, 2-hydroxy-3-(trifluoromethyl)benzoic acid .
Proposed Synthetic Workflow
The reaction proceeds via electrophilic aromatic substitution. The hydroxyl (-OH) and carboxylic acid (-COOH) groups are ortho-, para-directing. However, the hydroxyl group is a much stronger activating group. The position para to the hydroxyl group (C5) is sterically accessible and electronically enriched, making it the most favorable site for iodination.
Caption: Proposed workflow for the synthesis of the title compound.
Experimental Protocol (Hypothetical)
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Dissolution: Dissolve 1.0 equivalent of 2-hydroxy-3-(trifluoromethyl)benzoic acid in a suitable solvent such as glacial acetic acid or acetonitrile in a round-bottom flask.[12]
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Reagent Addition: Slowly add 1.05 to 1.2 equivalents of an iodinating agent (e.g., N-Iodosuccinimide or Iodine Monochloride) to the solution at room temperature with stirring.[12]
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The reaction may require gentle heating to proceed to completion.
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Quenching: Upon completion, cool the reaction mixture and pour it into cold water. If iodine coloration persists, add a saturated solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine.
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Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration and wash with cold water.
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Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to yield the final, pure product.
Spectroscopic and Analytical Characterization
While full spectral data requires direct acquisition, the structure of the molecule allows for a confident prediction of its key spectroscopic features. Chemical suppliers confirm that analytical data from methods like NMR, LC-MS, and IR are available upon request.[8][11]
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¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show two distinct signals in the aromatic region (approx. 7.5-8.5 ppm). Both signals should appear as doublets (d) with a small meta-coupling constant (J ≈ 2-3 Hz), corresponding to the protons at the C4 and C6 positions. The phenolic hydroxyl and carboxylic acid protons will appear as broad singlets at lower field.
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¹³C NMR: The spectrum will show 8 distinct carbon signals. A key feature will be the signal for the trifluoromethyl carbon, which will appear as a quartet due to one-bond C-F coupling (¹JCF). The carboxylic acid carbonyl carbon will be observed at the downfield end of the spectrum (~170 ppm).
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¹⁹F NMR: A single, sharp signal is expected for the three equivalent fluorine atoms of the -CF₃ group.
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Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for:
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O-H stretch (phenolic and carboxylic acid): Broad band, ~3300-2500 cm⁻¹
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C=O stretch (carboxylic acid): Strong, sharp band, ~1700-1680 cm⁻¹
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C=C stretch (aromatic): ~1600-1450 cm⁻¹
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C-F stretch (trifluoromethyl): Strong, complex bands, ~1350-1100 cm⁻¹
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Mass Spectrometry (MS): The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be readily identifiable, confirming the molecular weight.
Applications in Research and Drug Development
This compound is not an end-product therapeutic but rather a high-value intermediate or building block for the synthesis of pharmacologically active molecules.[8] Its utility stems from the combination of its functional groups.
Caption: Functional group contributions to drug discovery potential.
Key Application Areas:
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Enzyme Inhibitor Development: The salicylic acid framework is a known scaffold for inhibitors of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[2][3] The addition of the -CF₃ and -I groups can be used to fine-tune potency and selectivity for specific enzyme isoforms, including novel targets like sirtuins.[13]
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Protein-Ligand Interaction Studies: The iodine atom's ability to form halogen bonds makes this molecule an excellent tool for probing binding pockets in proteins where such interactions can be exploited for higher affinity.[7] This is particularly relevant in targeting proteins like transthyretin, which has halogen binding pockets.[7]
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Fragment-Based Drug Discovery (FBDD): As a highly functionalized fragment, this compound can be used in FBDD screens to identify initial hits, which can then be elaborated into more potent leads using the iodine atom as a vector for chemical modification.
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Development of Anticancer and Antiviral Agents: The trifluoromethyl group is a common feature in many successful anticancer and antiviral drugs.[4][14] This building block provides a direct route to incorporate the -CF₃ moiety into novel therapeutic candidates designed to inhibit proliferation or viral replication.[4]
Safety, Handling, and Storage
As a laboratory chemical, 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid must be handled with appropriate precautions.
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GHS Classification: The compound is classified under GHS07, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8][15]
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Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles or a face shield are mandatory.
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Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
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Skin and Body Protection: A lab coat should be worn. Ensure exposed skin is covered.
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Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15]
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Avoid contact with skin and eyes.
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Wash hands thoroughly after handling.
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First Aid Measures:
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If Inhaled: Move the person to fresh air.[15]
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If on Skin: Wash off immediately with plenty of soap and water.[15]
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]
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If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Conclusion
2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid is more than a mere chemical reagent; it is a strategically designed molecular tool. The convergence of a bioactive scaffold (salicylic acid), a pharmacokinetic modulator (trifluoromethyl), and a versatile synthetic handle capable of specific biomolecular interactions (iodine) makes it an exceptionally valuable asset for medicinal chemists and drug development professionals. Its application as a building block provides a rational and efficient pathway to novel compounds with enhanced therapeutic potential, particularly in the fields of enzyme inhibition and targeted protein modulation. Proper adherence to safety protocols is essential to ensure its effective and safe utilization in the laboratory.
References
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Iodinated Salicylhydrazone Derivatives as Potent α-Glucosidase Inhibitors: Synthesis, Enzymatic Activity, Molecular Modeling, and ADMET Profiling. MDPI. [Link]
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Iodination of salicylic acid improves its binding to transthyretin. PubMed. [Link]
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2-hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid | 1445995-72-1. Chemsrc. [Link]
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Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. National Institutes of Health (NIH). [Link]
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Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]
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Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. [Link]
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Examples of drugs bearing trifluoromethyl groups (highlighted in green)... ResearchGate. [Link]
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Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ResearchGate. [Link]
- Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations. National Institutes of Health (NIH). [Link]
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Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. ACS Publications. [Link]
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New salicylic acid derivatives, double inhibitors of glycolate oxidase and lactate dehydrogenase, as effective agents decreasing oxalate production. ResearchGate. [Link]
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Salicylic acid derivatives: synthesis, features and usage as therapeutic tools. PubMed. [Link]
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Synthesis of 2-hydroxy-3-nitro-5-trifluoromethylbenzoic acid. PrepChem.com. [Link]
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Salicylic acid, 3,5-diiodo-. Organic Syntheses. [Link]
- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
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